4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is an organic compound with a complex structure that includes a hydrazinylidene group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one typically involves the reaction of 3-(Propan-2-yl)phenylhydrazine with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The hydrazinylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce various hydrazine derivatives.
Scientific Research Applications
4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with certain enzymes or receptors, leading to inhibition or activation of these targets. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinylidene derivatives and cyclohexa-2,5-dien-1-one analogs. Examples include:
- 4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-imine
- 4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-ol
Uniqueness
The uniqueness of 4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one lies in its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
494796-43-9 |
---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-[(3-propan-2-ylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-4-3-5-14(10-12)17-16-13-6-8-15(18)9-7-13/h3-11,18H,1-2H3 |
InChI Key |
LWILSOYLLCVQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.